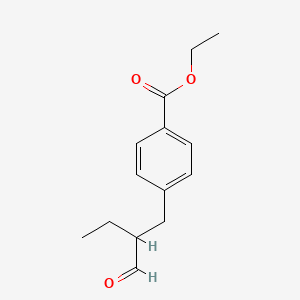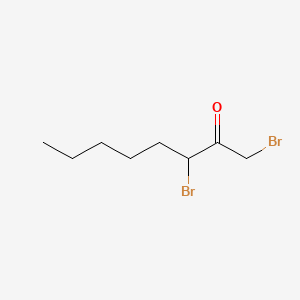
1,3-Dibromooctan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromooctan-2-one is an organic compound with the molecular formula C8H14Br2O It is a brominated ketone, characterized by the presence of two bromine atoms attached to the first and third carbon atoms of an octanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromooctan-2-one can be synthesized through the bromination of 2-octanone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source, which proceeds under mild reaction conditions without the need for a catalyst or external oxidant .
Industrial Production Methods
Industrial production of 1,3-dibromo-2-octanone may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, yield, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromooctan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1,3-dihydroxy-2-octanone or other reduced products.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Bromination: Bromine (Br2) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are commonly used brominating agents.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of substituted octanones or other derivatives.
Reduction: Formation of 1,3-dihydroxy-2-octanone.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
1,3-Dibromooctan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-2-octanone involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The bromine atoms in the compound make it highly reactive, allowing it to participate in substitution and other reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromoethane: A simpler dibromoalkane used in similar types of reactions.
1,3-Dibromo-5,5-dimethylhydantoin: A brominating agent used in the synthesis of 1,3-dibromo-2-octanone.
1,3-Dibromo-2-propanone: Another brominated ketone with similar reactivity.
Propriétés
Numéro CAS |
1577-95-3 |
|---|---|
Formule moléculaire |
C8H14Br2O |
Poids moléculaire |
286.007 |
Nom IUPAC |
1,3-dibromooctan-2-one |
InChI |
InChI=1S/C8H14Br2O/c1-2-3-4-5-7(10)8(11)6-9/h7H,2-6H2,1H3 |
Clé InChI |
HKOOGYYHLSPIJR-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(=O)CBr)Br |
Synonymes |
1,3-Dibromo-2-octanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



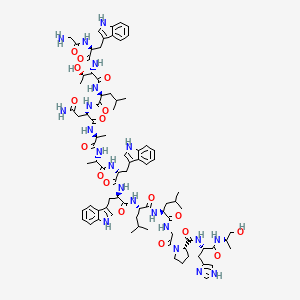

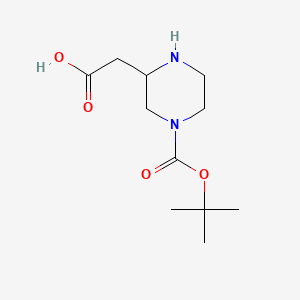
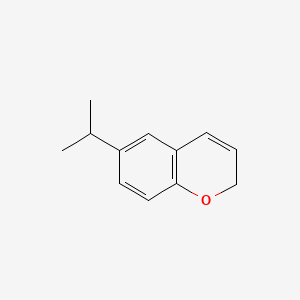
![Pyrido[1,2-a][1,3]thiazolo[5,4-g]benzimidazole](/img/structure/B576243.png)
![2,3-dihydroxypropyl-[2-(2-hydroxyethoxy)ethyl]-[3-(2-hydroxyethoxy)propyl]-[(9Z,12Z)-octadeca-9,12-dienyl]azanium;chloride](/img/structure/B576249.png)
